molecular formula C16H17ClO4S B14638238 2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite CAS No. 56855-80-2

2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite

Cat. No.: B14638238
CAS No.: 56855-80-2
M. Wt: 340.8 g/mol
InChI Key: USNTYIJOWWRQLY-UHFFFAOYSA-N
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Description

2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite is a complex organic compound that features a biphenyl group linked through an ethoxy bridge to a sulfurochloridoite moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite typically involves multiple steps. The initial step often includes the preparation of the biphenyl ether intermediate. This can be achieved through the reaction of 2-bromobiphenyl with ethylene glycol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thionyl chloride to introduce the sulfurochloridoite group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite can undergo various chemical reactions, including:

    Substitution Reactions: The sulfurochloridoite group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The biphenyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Addition Reactions: The ethoxy bridge can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce biphenyl ketones.

Scientific Research Applications

2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite involves its interaction with specific molecular targets. The biphenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfurochloridoite moiety can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. These interactions can trigger various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl chloride
  • 2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl bromide
  • 2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl iodide

Uniqueness

2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite is unique due to the presence of the sulfurochloridoite group, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

56855-80-2

Molecular Formula

C16H17ClO4S

Molecular Weight

340.8 g/mol

IUPAC Name

1-[2-(2-chlorosulfinyloxyethoxy)ethoxy]-2-phenylbenzene

InChI

InChI=1S/C16H17ClO4S/c17-22(18)21-13-11-19-10-12-20-16-9-5-4-8-15(16)14-6-2-1-3-7-14/h1-9H,10-13H2

InChI Key

USNTYIJOWWRQLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCOCCOS(=O)Cl

Origin of Product

United States

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